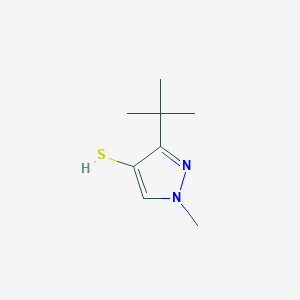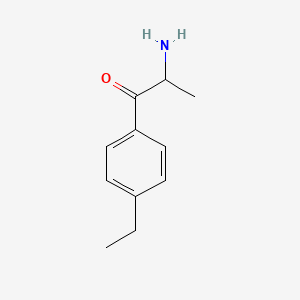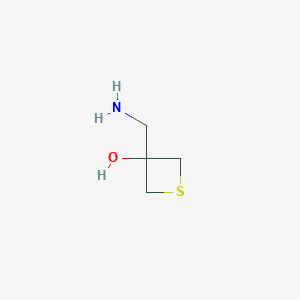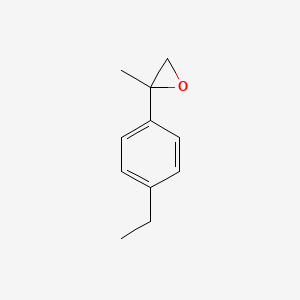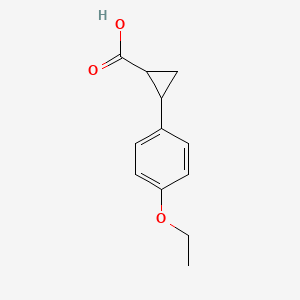
4-((Ethylthio)methyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Ethylthio)methyl)thiazol-2-amine is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring. This particular compound features an ethylthio group attached to the methyl group at the fourth position of the thiazole ring, and an amine group at the second position. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Ethylthio)methyl)thiazol-2-amine typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized by reacting α-haloketones with thiourea. For instance, ethyl bromopyruvate can react with thiourea to form ethyl 2-aminothiazole-4-carboxylate .
-
Introduction of the Ethylthio Group: : The ethylthio group can be introduced via nucleophilic substitution. This involves reacting the thiazole derivative with an appropriate ethylthio reagent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-((Ethylthio)methyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the thiazole ring or the ethylthio group using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-((Ethylthio)methyl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 4-((Ethylthio)methyl)thiazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit microbial growth by interfering with essential metabolic pathways or enzyme functions. The exact pathways and targets would vary based on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with an amine group at the second position.
4-Methylthiazol-2-amine: Similar structure but with a methyl group instead of an ethylthio group.
Uniqueness
4-((Ethylthio)methyl)thiazol-2-amine is unique due to the presence of the ethylthio group, which can impart different chemical and biological properties compared to other thiazole derivatives. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
Propiedades
Fórmula molecular |
C6H10N2S2 |
|---|---|
Peso molecular |
174.3 g/mol |
Nombre IUPAC |
4-(ethylsulfanylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H10N2S2/c1-2-9-3-5-4-10-6(7)8-5/h4H,2-3H2,1H3,(H2,7,8) |
Clave InChI |
WNACHXJMFBBVPD-UHFFFAOYSA-N |
SMILES canónico |
CCSCC1=CSC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


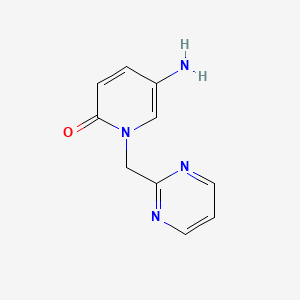
![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B13528335.png)
![8-methyl-2-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13528337.png)

![potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate](/img/structure/B13528345.png)
